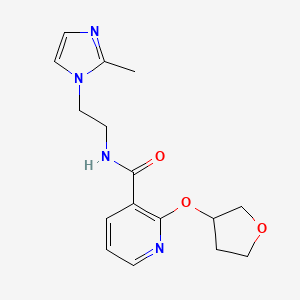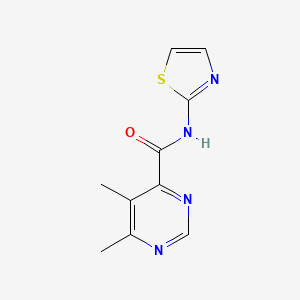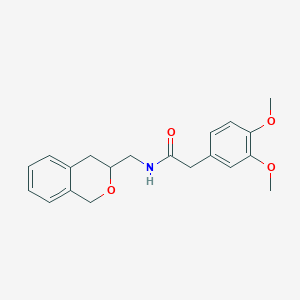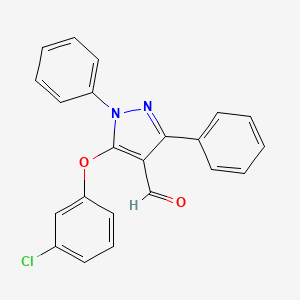![molecular formula C15H14N4O2S B2596113 4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide CAS No. 2034325-41-0](/img/structure/B2596113.png)
4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound that falls within the broad category of heterocyclic compounds. This compound features a thiophene ring, which is known for its role in various pharmaceutical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Method 1: One typical method for synthesizing this compound involves the condensation of 4-methylthiophene-2-carboxylic acid with N-(2-aminoethyl)-4-oxo-1,2,3-benzotriazin-3-ium salt under controlled conditions.
Method 2: Another approach might use a direct coupling reaction facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent such as dimethylformamide (DMF).
Industrial Production Methods:
Scalability: For industrial production, methods are scaled up using continuous flow reactors to maintain reaction control and ensure the safety and reproducibility of the compound on a larger scale.
Purification: The compound is often purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of an oxidizing agent like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially on the thiophene ring, facilitated by reagents like halogens (e.g., chlorine, bromine) or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, nucleophile-attached compounds.
Scientific Research Applications
Chemistry:
Catalysts: The compound can act as a ligand in catalytic systems.
Material Science: It's used in the development of conducting polymers and organic semiconductors.
Biology:
Enzyme Inhibition:
Cell Imaging: Utilized in fluorescent tagging and imaging studies due to its heterocyclic nature.
Medicine:
Pharmaceuticals: Investigated for potential therapeutic uses, including antimicrobial and anti-inflammatory properties.
Drug Development: Acts as a scaffold for designing novel drugs targeting specific proteins.
Industry:
Electronics: Used in the fabrication of organic light-emitting diodes (OLEDs).
Sensors: Applied in the development of chemical sensors due to its reactivity and stability.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Binding: The compound interacts with specific enzymes, altering their activity.
Pathways: It can modulate pathways related to oxidative stress and signal transduction by binding to target proteins, impacting cellular processes.
Comparison with Similar Compounds
Thiophene-2-carboxamide Derivatives: These share the thiophene core but differ in their functional groups.
Benzotriazinyl Compounds: Similar structure but vary in their side chains and substituents.
Properties
IUPAC Name |
4-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-8-13(22-9-10)14(20)16-6-7-19-15(21)11-4-2-3-5-12(11)17-18-19/h2-5,8-9H,6-7H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTHQOQVYXOLIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(Thian-4-yl)-1,4-diazepan-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2596038.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2596039.png)
![3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2596040.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2596045.png)
![2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/new.no-structure.jpg)
![12-(4-Fluorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2596050.png)
![Methyl 4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate](/img/structure/B2596051.png)
![Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, monohydrochloride, trans- (9CI)](/img/structure/B2596052.png)
![2-{[4-(4-Chlorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2596053.png)
